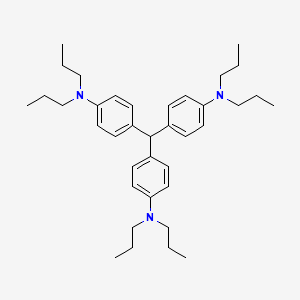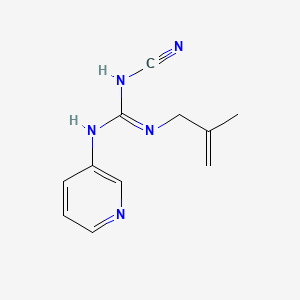
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a cyclohexane moiety
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] can be achieved through several synthetic routes. One common method involves the condensation of pyrrole derivatives with cyclohexane-based intermediates under specific reaction conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method that can be adapted for this purpose . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be used as starting materials.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems and as a probe for biochemical reactions.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism by which 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites and altering the function of biological molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] stands out due to its unique structural features and reactivity. Similar compounds include:
- 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl-]
- 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-]
- 1H-Pyrrole, 1-butyl-
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
60550-21-2 |
|---|---|
Molekularformel |
C22H34N2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-butyl-2-[4-(1-butylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C22H34N2/c1-3-5-15-23-17-7-9-21(23)19-11-13-20(14-12-19)22-10-8-18-24(22)16-6-4-2/h7-10,17-20H,3-6,11-16H2,1-2H3 |
InChI-Schlüssel |
UIPWCBVHQZQANV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)
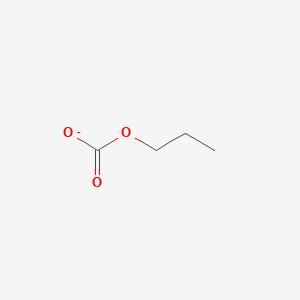

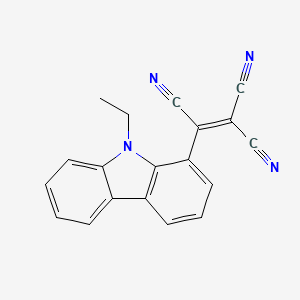
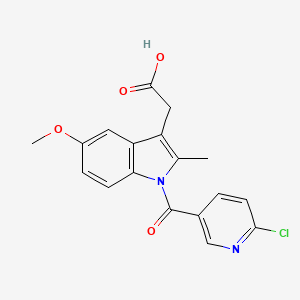
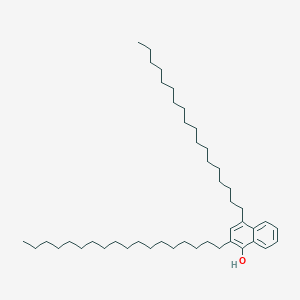
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)

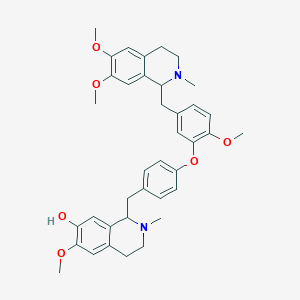
![2,3-Diphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14618941.png)
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B14618955.png)
